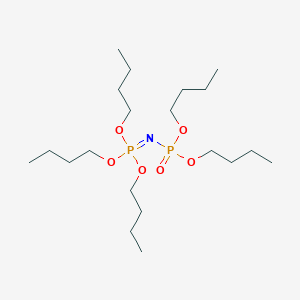
Tributyl N-(dibutoxyphosphoryl)phosphorimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl N-(dibutoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the phosphoramidate family, which is known for its stable phosphoryl bond (P=O) and its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl N-(dibutoxyphosphoryl)phosphorimidate can be achieved through several methods. One common approach involves the reaction of tributyl phosphate with dibutylamine in the presence of a phosphorylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into phosphoramide hydrides.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under mild to moderate temperature conditions, with the use of solvents like dichloromethane or toluene to facilitate the process .
Major Products Formed
The major products formed from these reactions include phosphoramide oxides, phosphoramide hydrides, and substituted phosphoramidates. These products have distinct properties and applications, making them valuable in different scientific and industrial contexts .
Applications De Recherche Scientifique
Tributyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tributyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phosphoryl group plays a crucial role in these interactions, as it can form stable complexes with the target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tributyl N-(dibutoxyphosphoryl)phosphorimidate include:
- Tributyl phosphate
- Dibutyl phosphate
- Phosphoramidates with different alkyl or aryl substituents
Uniqueness
This compound is unique due to its specific combination of butyl and dibutoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
7108-98-7 |
|---|---|
Formule moléculaire |
C20H45NO6P2 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
tributoxy(dibutoxyphosphorylimino)-λ5-phosphane |
InChI |
InChI=1S/C20H45NO6P2/c1-6-11-16-23-28(22,24-17-12-7-2)21-29(25-18-13-8-3,26-19-14-9-4)27-20-15-10-5/h6-20H2,1-5H3 |
Clé InChI |
RINMHAGRSJVKON-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=NP(=O)(OCCCC)OCCCC)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



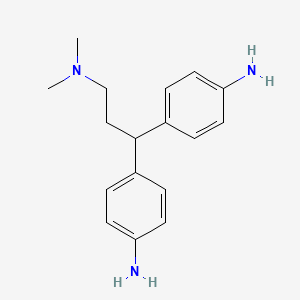
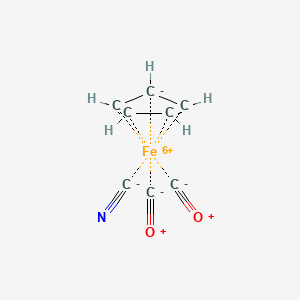
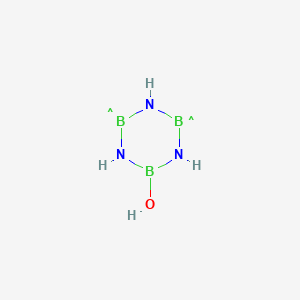


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
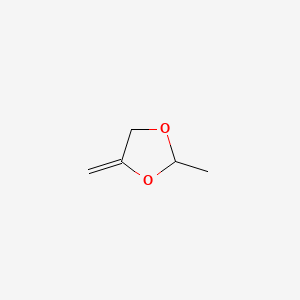


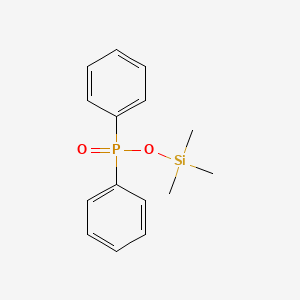
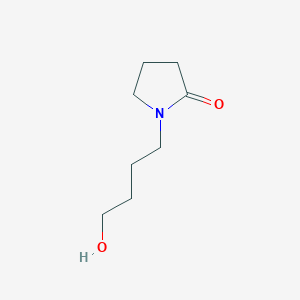
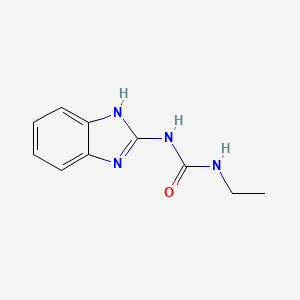
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
